

Efrapeptin F: A Comparative Guide to its In Situ Inhibitory Mechanism

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Compound of Interest

Compound Name: *Efrapeptin F*

Cat. No.: *B144461*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory mechanism of **Efrapeptin F** on the mitochondrial F1Fo-ATP synthase (Complex V) in situ, alongside other notable mitochondrial inhibitors. The information presented is supported by experimental data and detailed protocols to assist in the design and interpretation of mitochondrial function assays.

Efrapeptin F is a potent inhibitor of the F1Fo-ATP synthase, a critical enzyme complex for cellular energy production. Understanding its precise mechanism of action in a cellular context is crucial for its application in research and potential therapeutic development. This guide compares **Efrapeptin F** with other well-characterized inhibitors, highlighting their distinct binding sites and inhibitory effects.

Comparative Analysis of Mitochondrial Inhibitors

The following table summarizes the key characteristics of **Efrapeptin F** and a selection of alternative mitochondrial inhibitors. It is important to note that the IC₅₀ values can vary depending on the specific experimental conditions, cell type, and substrate used.

Inhibitor	Target	Binding Site	Reported IC50/EC50/Ki (in situ or isolated mitochondria)
Efrapeptin F	F1Fo-ATP synthase (Complex V)	F1 domain, central cavity	Dissociation constant (Ki): 10 nM[1]
Oligomycin	F1Fo-ATP synthase (Complex V)	Fo subunit, c-ring	EC50: 107 ± 1.1 nM (ATPase activity in yeast mitochondria)[2]
Aurovertin B	F1Fo-ATP synthase (Complex V)	F1 domain, β-subunits	Ki (ATP synthesis): 25 nM; Ki (ATP hydrolysis): 120 nM[3]
Gboxin	F1Fo-ATP synthase (Complex V)	F1Fo-ATPase complex	IC50: 150 nM (glioblastoma cell growth)[4]
Resveratrol	F1Fo-ATP synthase & Complex III	F1 domain & Complex III	IC50: 19 μM (mitochondrial ATP synthase); EC50 (state 3 respiration): 27 ± 5 μM[5]

Delving into the Mechanisms: How They Inhibit ATP Synthesis

The F1Fo-ATP synthase is a molecular motor that couples proton translocation across the inner mitochondrial membrane to the synthesis of ATP. Inhibition of this complex can occur through interference with either the proton channel (Fo) or the catalytic activity of the F1 domain.

Efrapeptin F belongs to a class of peptaibols that act as potent inhibitors of the F1 domain of ATP synthase. It binds within the central cavity of the F1 particle, effectively locking the rotor and preventing the conformational changes necessary for both ATP synthesis and hydrolysis. [6]

Oligomycin, a macrolide antibiotic, targets the Fo subunit of the ATP synthase.^{[7][8]} By binding to the c-ring, it physically blocks the proton channel, thereby inhibiting the proton flow that drives the rotation of the central stalk and subsequent ATP synthesis.^[7]

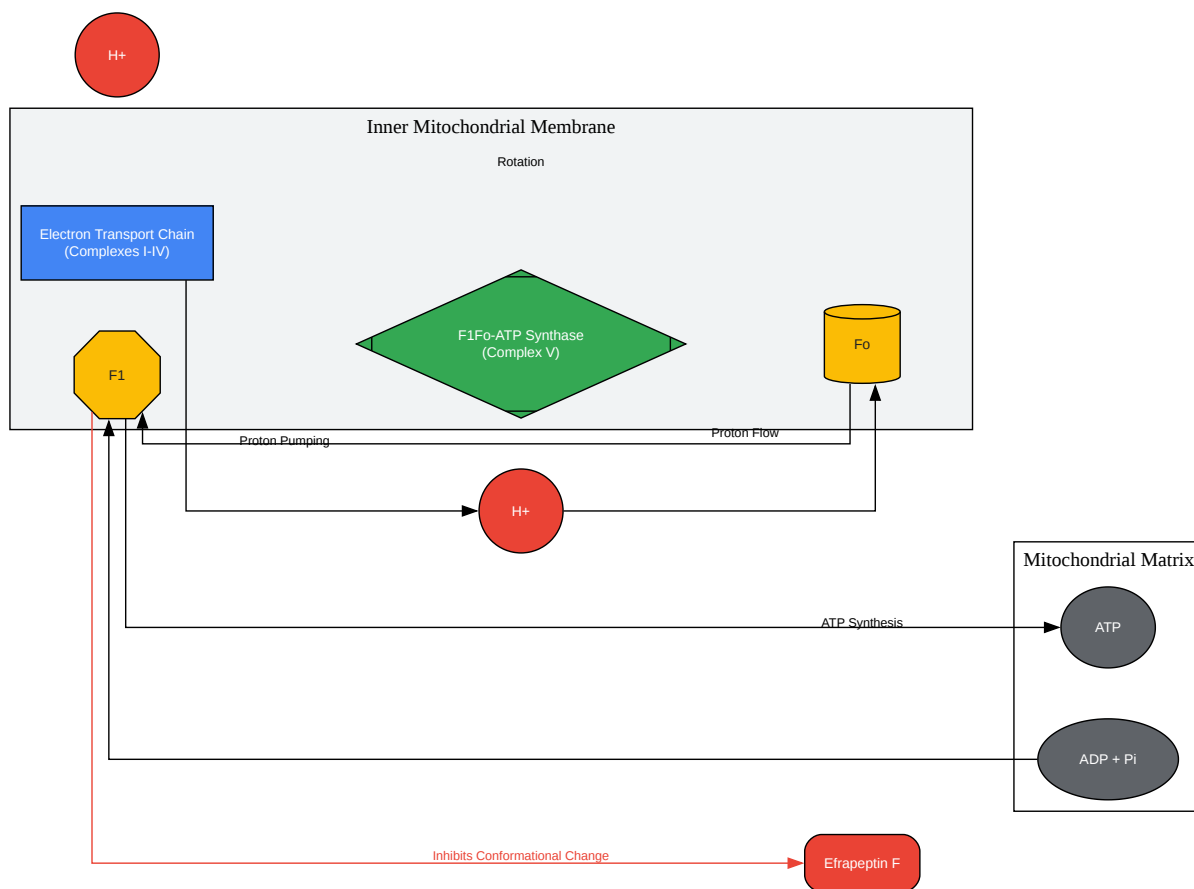
Aurovertin B also targets the F1 domain but at a different site than **Efrapeptin F**. It binds to the β -subunits of the F1 particle, inducing a conformational state that inhibits catalytic activity.^{[3][9]} Interestingly, aurovertin exhibits a preference for inhibiting ATP synthesis over ATP hydrolysis.^{[3][9]}

Gboxin is a more recently identified inhibitor that targets the F1Fo-ATPase complex. While its precise binding site is still under investigation, it has been shown to inhibit oxidative phosphorylation and induce cell death in cancer cells.^[4]

Resveratrol, a natural polyphenol, exhibits a broader inhibitory profile. It has been shown to inhibit the F1Fo-ATPase, likely by interacting with the F1 domain.^[6] Additionally, it can inhibit Complex III of the electron transport chain, further impacting mitochondrial respiration.

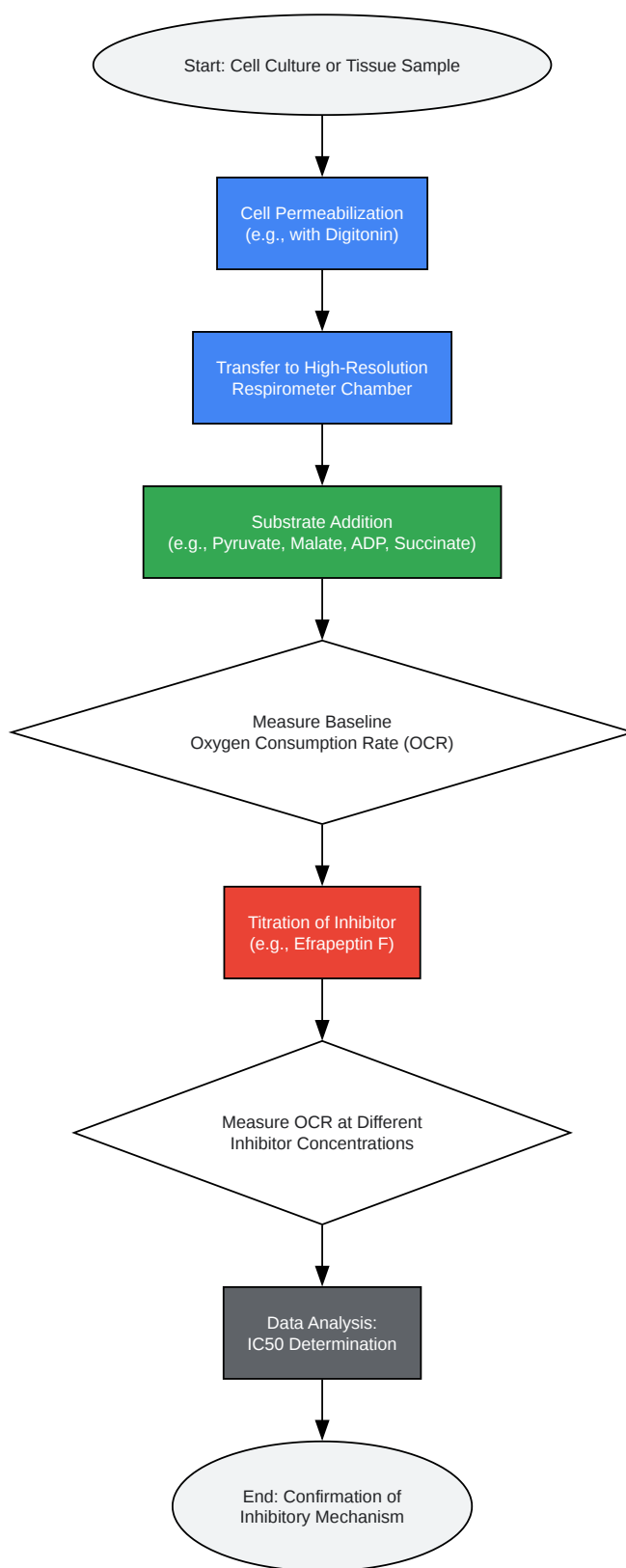
Visualizing the Inhibition: Signaling Pathway and Experimental Workflow

To better understand the molecular interactions and the experimental approach to confirming inhibition, the following diagrams are provided.



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Caption: Inhibition of F1Fo-ATP synthase by **Efrapeptin F**.



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Caption: Experimental workflow for in situ inhibition analysis.

Experimental Protocols

Confirming the inhibitory mechanism of **Efrapeptin F** in situ requires precise measurement of mitochondrial respiration in a cellular environment where mitochondria are intact but the plasma membrane is permeabilized. This allows for the controlled addition of substrates and inhibitors.

Protocol 1: High-Resolution Respirometry in Permeabilized Cells

This protocol outlines the measurement of oxygen consumption rates (OCR) in permeabilized cells to determine the inhibitory effect of **Efrapeptin F**.

Materials:

- High-resolution respirometer (e.g., Oroboros O2k)
- Cultured cells or freshly isolated tissue
- Respiration medium (e.g., MiR05)
- Digitonin for permeabilization
- Mitochondrial substrates: Pyruvate, Malate, ADP, Succinate
- **Efrapeptin F** and other inhibitors of interest
- Cytochrome c

Procedure:

- Cell Preparation: Harvest cultured cells and resuspend in respiration medium to a final concentration of $1-2 \times 10^6$ cells/mL. For tissue samples, prepare a homogenate.
- Respirometer Calibration: Calibrate the oxygen sensors of the high-resolution respirometer according to the manufacturer's instructions.

- **Permeabilization:** Add the cell suspension to the respirometer chambers. After recording a stable baseline, add an optimized concentration of digitonin to permeabilize the cell membrane. The optimal concentration should be determined empirically for each cell type to ensure permeabilization of the plasma membrane without damaging the mitochondrial outer membrane.
- **Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:**
 - **State 2 Respiration (Leak):** Add Complex I substrates (e.g., pyruvate and malate) to measure leak respiration in the absence of ADP.
 - **State 3 Respiration (Oxidative Phosphorylation):** Add a saturating concentration of ADP to stimulate ATP synthesis and measure the maximal coupled respiration.
 - **Cytochrome c Test:** Add cytochrome c to assess the integrity of the outer mitochondrial membrane. A significant increase in OCR upon cytochrome c addition indicates a damaged outer membrane.
 - **Complex II-linked Respiration:** Add the Complex I inhibitor rotenone, followed by the Complex II substrate succinate, to measure respiration driven by Complex II.
- **Inhibitor Titration:**
 - Establish a stable State 3 or Complex II-linked respiration.
 - Perform a stepwise titration of **Efrapeptin F** (or other inhibitors) into the chamber, allowing the OCR to stabilize after each addition.
 - Record the OCR at each inhibitor concentration.
- **Data Analysis:**
 - Plot the OCR as a function of the inhibitor concentration.
 - Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the maximal OCR.

Protocol 2: In Situ Mitochondrial ATP Synthase Activity Assay

This protocol measures the ATP hydrolysis activity of the F₁F_o-ATP synthase in permeabilized cells, which is also inhibited by **Efrapeptin F**.

Materials:

- Permeabilized cells (prepared as in Protocol 1)
- Assay buffer containing ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH
- Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
- **Efrapeptin F** and other inhibitors

Procedure:

- **Reaction Setup:** In a microplate or cuvette, add the assay buffer.
- **Initiate Reaction:** Add the permeabilized cell suspension to the assay buffer to start the reaction.
- **Measure Baseline Activity:** Monitor the decrease in NADH absorbance at 340 nm over time. The rate of NADH oxidation is coupled to the rate of ATP hydrolysis.
- **Inhibitor Addition:** Add **Efrapeptin F** (or other inhibitors) at various concentrations to different wells or cuvettes.
- **Measure Inhibited Activity:** Monitor the change in the rate of NADH oxidation in the presence of the inhibitor.
- **Data Analysis:**
 - Calculate the rate of ATP hydrolysis for each inhibitor concentration.

- Determine the IC50 value by plotting the enzyme activity against the inhibitor concentration.

By employing these methodologies, researchers can effectively confirm and quantify the in situ inhibitory mechanism of **Efrapeptin F** and compare its potency and mode of action with other mitochondrial inhibitors. This information is invaluable for dissecting the intricacies of mitochondrial bioenergetics and for the development of novel therapeutic strategies targeting cellular metabolism.

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